Bienvenue dans la boutique en ligne BenchChem!

Meptazinol hydrochloride

respiratory safety ventilatory response opioid comparison

Meptazinol hydrochloride delivers a dual mechanism—partial μ1-opioid agonism plus acetylcholinesterase inhibition—that cannot be replicated with conventional opioids. This profile preserves ventilatory response to CO₂, reducing respiratory depression risk versus morphine. Its glucuronidation/sulfation metabolism bypasses CYP450 pathways, circumventing common drug–drug interactions. The (-)-enantiomer shows no respiratory depression, enabling single-isomer strategies. For pain models, polypharmacy studies, or cholinergic–opioid crosstalk assays, this compound offers scientifically grounded differentiation.

Molecular Formula C15H24ClNO
Molecular Weight 269.81 g/mol
CAS No. 59263-76-2
Cat. No. B1676286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeptazinol hydrochloride
CAS59263-76-2
SynonymsMeptazinol Hydrochloride, IL 22811 HCl;  IL-22811;  IL22811;  WY 22811;  WY-22811;  WY22811. trade name Meptid.
Molecular FormulaC15H24ClNO
Molecular Weight269.81 g/mol
Structural Identifiers
SMILESCCC1(CCCCN(C1)C)C2=CC(=CC=C2)O.Cl
InChIInChI=1S/C15H23NO.ClH/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13;/h6-8,11,17H,3-5,9-10,12H2,1-2H3;1H
InChIKeyMPJUSISYVXABBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Meptazinol Hydrochloride (CAS 59263-76-2): A Mixed Opioid Agonist-Antagonist for Analgesic Research and Clinical Applications


Meptazinol hydrochloride (CAS 59263-76-2) is a synthetic hexahydroazepine derivative that functions as a centrally active opioid analgesic. It exhibits a unique pharmacological profile characterized by partial agonism at the μ1 opioid receptor, combined with mixed agonist-antagonist properties that distinguish it from pure μ agonists such as morphine [1]. Unlike classical opioids, meptazinol also inhibits acetylcholinesterase, contributing to a cholinomimetic component of its action . Clinically, meptazinol is indicated for the management of moderate to severe pain, including postoperative pain, obstetric pain, and renal colic, and is available in oral, intramuscular, intravenous, and rectal formulations [2].

Why Meptazinol Hydrochloride Cannot Be Replaced by Other Opioid Analgesics Without Quantitative Justification


Within the opioid analgesic class, substitution based solely on analgesic potency is scientifically unsound due to profound pharmacodynamic and pharmacokinetic divergences. Meptazinol exhibits a dual mechanism of action involving partial μ1-opioid receptor agonism and acetylcholinesterase inhibition, a profile not shared by pure μ agonists (e.g., morphine) or other mixed agonist-antagonists (e.g., pentazocine) [1]. This mechanistic uniqueness translates into quantifiable differences in respiratory safety, cardiovascular effects, enantiomer-specific pharmacology, and metabolic pathways that preclude simple generic interchange [2]. Furthermore, meptazinol's low oral bioavailability (4.5–8.7%) due to extensive first-pass metabolism necessitates distinct formulation and dosing considerations compared to opioids with higher oral availability [3]. The following evidence demonstrates where these differences are measurable and meaningful for compound selection.

Meptazinol Hydrochloride: Quantitative Evidence for Differentiated Analgesic Selection


Reduced Respiratory Depression: Meptazinol vs. Morphine and Pentazocine in a Human Crossover Trial

In a double-blind crossover trial of seven healthy volunteers, meptazinol (100 mg/70 kg) demonstrated superior respiratory safety relative to equianalgesic doses of morphine (10 mg/70 kg) and pentazocine (60 mg/70 kg). Meptazinol did not significantly alter the ventilatory response to rebreathing CO₂, whereas both morphine and pentazocine produced substantial depression [1]. Additionally, the increase in end-tidal CO₂ (PE'CO₂) after meptazinol was significantly lower than after either comparator [2].

respiratory safety ventilatory response opioid comparison

Lower Elevation of Arterial PCO₂: Meptazinol vs. Morphine in Postoperative Pain Management

In a study of postoperative orthopedic pain patients, meptazinol (100 mg) was compared with morphine (15 mg) for analgesic efficacy and respiratory effects. While cardiovascular effects were similar between the two drugs, meptazinol caused significantly less elevation of arterial PCO₂ than morphine, indicating less severe respiratory depression [1].

arterial PCO₂ postoperative analgesia respiratory depression

Unique Enantiomer-Specific Pharmacology: (+)- and (-)-Meptazinol Show Divergent Respiratory Effects in the Rat

In the conscious rat, the (+)-enantiomer of meptazinol produced measurable increases in arterial PCO₂, whereas the (-)-enantiomer did not. Conversely, only the (-)-enantiomer reduced the respiratory depressant effect of co-administered morphine [1]. This enantiomer-specific functional divergence is a unique feature not observed with racemic pentazocine or morphine.

enantiomer pharmacology respiratory depression stereoselectivity

Differential Cardiovascular Profile: Meptazinol vs. Morphine and Pentazocine in the Anesthetized Cat

In anesthetized cats, meptazinol (0.1–25.6 mg/kg i.v.) produced transient decreases in blood pressure, heart rate, left ventricular dp/dt, and cardiac effort index. The bradycardic response was attenuated by atropine, indicating a cholinergic component [1]. This pattern differs from both morphine and pentazocine, though a direct quantitative comparison of all three agents in this specific model is limited by data availability [2].

cardiovascular pharmacology hemodynamics opioid comparison

Distinct Metabolic Pathway and Low Oral Bioavailability: Meptazinol vs. Morphine and Other Opioids

Meptazinol exhibits low absolute oral bioavailability (4.5–8.7%) due to extensive first-pass glucuronidation and sulfation of its phenolic moiety, with a rapid elimination half-life of approximately 2 hours [1]. In contrast, oral morphine has a bioavailability of approximately 20–40%, and many other opioids (e.g., oxycodone, methadone) demonstrate substantially higher oral availability [2]. Meptazinol's metabolic pathway is predominantly conjugative rather than CYP450-mediated, reducing the potential for CYP-based drug-drug interactions [3].

pharmacokinetics bioavailability metabolism

Analgesic Equivalence and Preference: Meptazinol vs. Pethidine in Postoperative Pain

In a double-blind study of 72 patients following total abdominal hysterectomy, meptazinol at 75 mg and 100 mg i.m. demonstrated analgesic efficacy not significantly different from pethidine 100 mg i.m., as assessed by pain relief scores [1]. While patients preferred pethidine 100 mg over meptazinol 60 mg (P<0.01), there was no significant difference in patient or observer preference when meptazinol doses were increased to 75 mg or 100 mg [2].

analgesic efficacy postoperative pain patient preference

Optimal Research and Industrial Application Scenarios for Meptazinol Hydrochloride Based on Quantitative Evidence


Respiratory Safety Studies and Postoperative Analgesia in High-Risk Populations

Meptazinol's demonstrated preservation of the ventilatory response to CO₂ [1] and its significantly lower elevation of PE'CO₂ compared to morphine and pentazocine [2] make it a preferred candidate for analgesic studies and clinical applications where respiratory depression is a primary concern. This includes postoperative pain management in patients with obstructive sleep apnea, chronic obstructive pulmonary disease (COPD), or advanced age.

Chiral Pharmacology and Enantiomer-Specific Drug Development

The differential respiratory effects of (+)- and (-)-meptazinol enantiomers [1] present a unique opportunity for research into stereoselective opioid pharmacology. The (-)-enantiomer, which lacks intrinsic respiratory depressant activity but antagonizes morphine-induced respiratory depression, represents a distinct development candidate for safer analgesic combinations or single-enantiomer formulations.

Analgesic Formulation Development Requiring Low CYP-Mediated Drug Interaction Potential

Meptazinol's primary metabolic clearance via glucuronidation and sulfation, rather than CYP450 oxidation [1], positions it as a strategic choice for analgesic formulations intended for patients receiving multiple medications with CYP interactions (e.g., certain antidepressants, antifungals, or antiepileptics). Its low oral bioavailability [2] further justifies investment in alternative delivery systems (e.g., nasal spray, transdermal, or parenteral depot formulations) to overcome first-pass metabolism.

Comparative Opioid Pharmacology and Mechanism-of-Action Research

Meptazinol's dual mechanism of μ1 partial agonism and acetylcholinesterase inhibition [1], combined with its documented cholinomimetic cardiovascular effects [2], makes it an essential tool compound for dissecting opioid receptor signaling pathways and for studying the interplay between opioid and cholinergic systems in pain modulation and adverse effect profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meptazinol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.